N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide
Description
N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that features a combination of an imidazole ring and a triazole ring
Properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-12(11-7-14-17-16-11)15-9-1-3-10(4-2-9)18-6-5-13-8-18/h1-8H,(H,15,19)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBCDXCHBPWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNN=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-(1H-imidazol-1-yl)phenylamine with 1H-1,2,3-triazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous mixing of reactants in a controlled environment, ensuring consistent product quality and reducing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products may include hydroxylated or carboxylated derivatives.
Reduction products can include amines or other reduced forms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Industry: Its chemical properties make it useful in material science and organic synthesis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings play a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Imidazole derivatives
Triazole derivatives
Other heterocyclic compounds
Uniqueness: N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and biological properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
